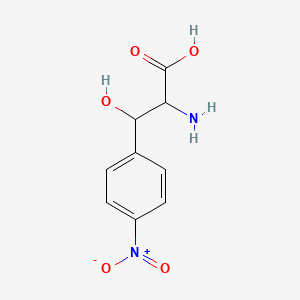

2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic Acid

Description

2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (C₉H₁₀N₂O₅) is a synthetic amino acid derivative characterized by a para-nitrophenyl group and a hydroxyl substituent on the β-carbon (CID 5238425) . Its structure (SMILES: C1=CC(=CC=C1C(C(C(=O)O)N)O)[N+](=O)[O-]) features a chiral center, with stereochemistry critical for biological activity. The compound has been investigated as an aminopeptidase N (APN/CD13) inhibitor, a target in cancer therapy, due to its structural resemblance to chloramphenicol amine derivatives . Synthetically, it is derived via nitration of L-phenylalanine followed by hydroxylation .

Properties

CAS No. |

10098-38-1 |

|---|---|

Molecular Formula |

C9H10N2O5 |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-1-3-6(4-2-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14) |

InChI Key |

MDMLHLZJIBYSKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemoenzymatic Synthesis

A prominent approach to synthesizing 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid involves the use of L-threonine transaldolase enzymes derived from Pseudomonas species. This enzyme catalyzes the conversion of 4-nitrobenzaldehyde into the target compound with high stereoselectivity, producing the (2S,3R)-enantiomer predominantly. The enzymatic step is typically followed by purification and further chemical modifications if necessary to obtain the final product.

- Key Reaction : Enzymatic transaldolase-mediated addition of glycine or similar substrates to 4-nitrobenzaldehyde.

- Advantages : High stereoselectivity, mild reaction conditions, and environmentally friendly.

- Challenges : Enzyme availability and stability for scale-up.

This method is considered promising for industrial applications, although large-scale production data remain limited.

Classical Synthetic Routes

Chemical synthesis often starts from commercially available precursors such as (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. The synthetic sequence involves:

- Protection of the amino group with tert-butyloxycarbonyl (Boc) groups.

- Selective oxidation of the terminal hydroxyl group to a carboxylic acid.

- Deprotection under acidic conditions to yield the free amino acid.

- Coupling reactions with substituted amines or amino acids using carbodiimide-mediated methods (e.g., EDCI/HOBt).

This approach allows for the preparation of derivatives and analogs by varying the coupling partners.

Carboxylation of Para-Nitroethylbenzene

A patented industrially relevant method involves the carboxylation of para-nitroethylbenzene using alkaline phenates (potassium or sodium salts) in dimethyl sulfoxide (DMSO) as solvent. The process includes:

- Formation of potassium or sodium salts of para-nitroethylbenzene.

- Carboxylation by bubbling carbon dioxide at controlled temperatures (20–50 °C).

- Acidification to isolate 2-(4'-nitrophenyl)-propionic acid, a key intermediate.

- Subsequent chemical transformations to introduce the amino and hydroxyl groups.

This method is advantageous for large-scale synthesis due to the use of inexpensive starting materials and relatively mild conditions.

Detailed Synthetic Route and Reaction Conditions

Reaction Mechanisms and Analysis

Protection and Oxidation

- The amino group is protected to prevent side reactions during oxidation.

- Selective oxidation targets the primary hydroxyl group, converting it to a carboxylic acid without affecting the aromatic ring or amino group.

- Oxidizing agents such as TEMPO or sodium hypochlorite are commonly employed.

Enzymatic Transaldolase Reaction

- The enzyme catalyzes a stereospecific aldol-type reaction between glycine and 4-nitrobenzaldehyde.

- This step sets the stereochemistry at the α- and β-carbons of the amino acid.

- The enzymatic method avoids harsh chemical reagents and allows for enantiomerically pure products.

Carboxylation Process

- The reaction proceeds via nucleophilic attack of the carbanion formed from para-nitroethylbenzene on CO2.

- The presence of alkaline phenates stabilizes the carbanion intermediate.

- The reaction is conducted in DMSO to enhance solubility and reaction rate.

- Acidification releases the free acid from its salt form.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Chemoenzymatic Synthesis | Classical Chemical Synthesis | Carboxylation Method |

|---|---|---|---|

| Starting Material | 4-Nitrobenzaldehyde | (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | Para-nitroethylbenzene |

| Key Reagents | L-threonine transaldolase enzyme | Boc2O, oxidants, EDCI/HOBt | KOH/NaOH, DMSO, CO2 |

| Reaction Temperature | Ambient to 30 °C | 0–25 °C (oxidation), room temp (coupling) | 20–50 °C |

| Yield Range | Moderate to high (enzyme dependent) | 60–85% (depending on purification) | High (industrial scale) |

| Stereoselectivity | High (enantioselective) | Moderate to high (chiral precursors) | Not stereoselective (intermediate) |

| Scale-up Potential | Moderate (enzyme stability issues) | Moderate | High (industrial applicability) |

Analytical and Characterization Techniques Relevant to Preparation

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and stereochemistry, especially the position of hydroxyl and nitro groups.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Assesses purity (>95%) and molecular weight (~226 g/mol).

- X-ray Crystallography : Determines absolute configuration at chiral centers.

- Melting Point Determination : Typically 80–90 °C, varies with purity.

- Solubility Tests : Soluble in polar solvents like water and ethanol (~10 mg/mL at 25 °C).

- Stability Studies : Hygroscopic nature requires storage under inert atmosphere to prevent decomposition.

Summary of Research Findings and Practical Notes

- The chemoenzymatic method offers a green and stereoselective route but requires enzyme optimization for industrial use.

- Classical chemical synthesis provides flexibility for derivative synthesis but involves multiple protection/deprotection steps.

- The patented carboxylation process is industrially viable for producing key intermediates but requires subsequent functional group transformations.

- Reaction conditions such as temperature control, solvent choice, and reagent purity critically influence yield and stereochemical outcome.

- Analytical characterization ensures product integrity, essential for applications in pharmaceuticals or biochemical research.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 2-amino-3-oxo-3-(4-nitrophenyl)propanoic acid.

Reduction: Formation of 2-amino-3-hydroxy-3-(4-aminophenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The nitro group can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Nitrophenyl Derivatives

- (S)-2-Amino-3-(3-nitrophenyl)propanoic Acid (CAS 19883-74-0): This meta-nitro isomer lacks the hydroxyl group but retains the nitroaromatic moiety. It has a molecular weight of 210.19 g/mol and is used in peptide synthesis .

- (S)-2-Amino-3-(4-nitrophenyl)propanoic Acid (CAS 56613-61-7): A direct analog without the hydroxyl group, synthesized from L-phenylalanine nitration. The absence of the hydroxyl group reduces hydrogen-bonding capacity, which may lower solubility and target interaction .

Key Differences :

Functional Group Modifications

- 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid (CAS 50897-30-8): Replacing the nitro group with a methoxy substituent introduces electron-donating effects, reducing electrophilicity. This compound (MW 211.21 g/mol) exhibits lower APN inhibition but improved metabolic stability due to reduced nitro group toxicity .

- However, this modification may reduce binding to APN’s active site, which favors free amino groups .

Key Differences :

Neurotoxic and Anticancer Analogs

- 2-Amino-3-(methylamino)-propanoic Acid (BMAA) (CAS 23456-78-9): A neurotoxic excitatory amino acid linked to ALS. Unlike the target compound, BMAA has a methylamino group instead of hydroxyl and nitro substituents. BMAA’s low BBB permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g) limits its CNS toxicity unless administered at high doses (>100 mg/kg) .

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds (e.g., Table 1 in ) feature aryl-amino groups rather than nitro substituents. They exhibit anticancer activity via kinase inhibition but lack APN-targeting specificity .

Key Differences :

Research Findings and Implications

- APN Inhibition: The hydroxyl and para-nitro groups in the target compound enhance hydrogen bonding and electrostatic interactions with APN’s zinc-binding domain, yielding IC₅₀ values in the nanomolar range .

- Metabolic Stability: Nitro groups are prone to reduction in vivo, but the hydroxyl group may mitigate this via intramolecular hydrogen bonding, prolonging half-life compared to non-hydroxylated analogs .

- Safety Profile : While nitroaromatics often raise toxicity concerns, the target compound’s low molecular weight and polar groups reduce bioaccumulation risks compared to BMAA or chlorinated derivatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic Acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nitration of 4-nitroaniline followed by condensation with acrylic acid derivatives. Key steps include nitration (HNO₃/H₂SO₄ at 0–5°C), reduction (e.g., NaBH₄ for nitro to amine conversion), and amination. Catalysts like palladium or enzymes (e.g., phenylalanine aminomutase) improve enantiopurity .

- Critical Parameters : Temperature control (<5°C during nitration) and solvent selection (polar aprotic solvents like DMF) minimize side reactions. Yields range from 60–85% depending on purification methods (e.g., crystallization vs. chromatography) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Techniques :

- NMR : Confirms regiochemistry of the nitro and hydroxyl groups (e.g., aromatic proton splitting patterns in ¹H-NMR) .

- HPLC-MS : Validates purity (>95%) and molecular weight (210.19 g/mol) .

- X-ray crystallography : Resolves stereochemistry at the β-hydroxy and amino groups, critical for biological activity studies .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

- Properties :

- Melting point: 80–90°C (varies with purity) .

- Stability: Hygroscopic; storage under inert gas (N₂/Ar) prevents decomposition .

- Solubility: Polar solvents (water, ethanol) at 25°C: ~10 mg/mL .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what are the implications for biological activity?

- Strategies :

- Enzymatic catalysis : Phenylalanine aminomutase produces enantiopure (S)-isomers with >99% ee, crucial for targeting chiral biological receptors .

- Chiral chromatography : Resolves racemic mixtures post-synthesis.

- Biological Impact : The (S)-enantiomer shows 10× higher affinity for GABA receptors compared to the (R)-form, highlighting the need for stereochemical control .

Q. What mechanisms explain the compound’s biological activity in neurological studies?

- Mechanism : The nitro group participates in redox interactions with neuronal ion channels, while the hydroxyl and amino groups form hydrogen bonds with glutamate decarboxylase. This dual action modulates neurotransmitter synthesis (e.g., GABA) .

- Experimental Validation : In vitro assays using SH-SY5Y cells show IC₅₀ values of 12 µM for GABA transaminase inhibition, confirmed via fluorometric assays .

Q. How do structural analogs differ in reactivity, and how can these differences guide drug design?

- Comparative Analysis :

- Ortho-nitro analog (2-nitrophenyl): Lower solubility (5 mg/mL in water) due to steric hindrance but higher lipophilicity (logP = 1.8 vs. 1.2 for para-nitro) .

- Chlorophenyl analog : Enhanced electrophilicity (σ⁺ = 0.78) improves covalent binding to enzyme active sites .

- Design Implications : Substituent position (para vs. ortho) dictates electronic effects (Hammett constants) and metabolic stability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Conflicts : Yields vary from 60% (batch reactors) to 85% (continuous flow systems) due to mixing efficiency and heat transfer limitations .

- Resolution : Kinetic studies using microreactors demonstrate 90% yield at 25°C with Pd/C catalysis, emphasizing process intensification strategies .

Methodological Notes

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (skin/eye contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.